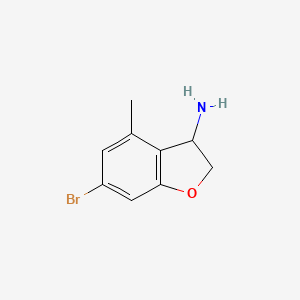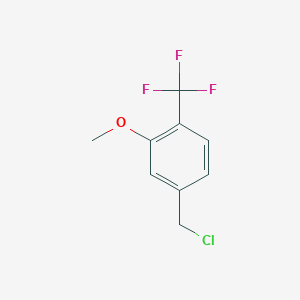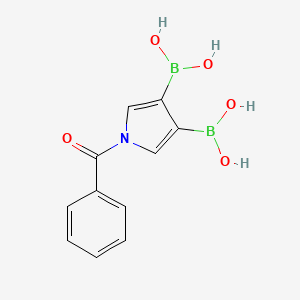
(1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid is an organoboron compound that features a pyrrole ring substituted with a benzoyl group and two boronic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The diboronic acid groups can be introduced through a Miyaura borylation reaction, where the pyrrole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides in organic solvents like toluene or ethanol.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the design of new drugs.
Industry:
Materials Science: Employed in the synthesis of advanced materials such as polymers and nanomaterials.
作用機序
The mechanism of action of (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in bioconjugation and catalysis.
類似化合物との比較
- (1-Benzoyl-1H-pyrrole-2,5-diyl)diboronic acid
- (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic ester
- (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic anhydride
Comparison:
- Uniqueness: (1-Benzoyl-1H-pyrrole-3,4-diyl)diboronic acid is unique due to the position of the boronic acid groups on the pyrrole ring, which influences its reactivity and interaction with other molecules.
- Reactivity: The presence of the benzoyl group and the specific positioning of the boronic acid groups make it more reactive in certain cross-coupling reactions compared to its analogs.
特性
分子式 |
C11H11B2NO5 |
|---|---|
分子量 |
258.8 g/mol |
IUPAC名 |
(1-benzoyl-4-boronopyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C11H11B2NO5/c15-11(8-4-2-1-3-5-8)14-6-9(12(16)17)10(7-14)13(18)19/h1-7,16-19H |
InChIキー |
HWVCNQOVNMNTDA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(C=C1B(O)O)C(=O)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


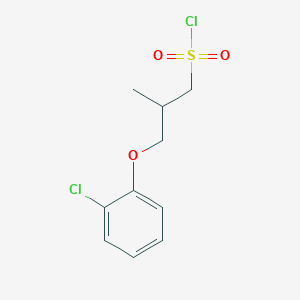
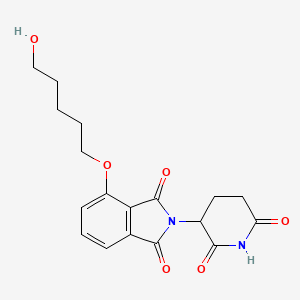
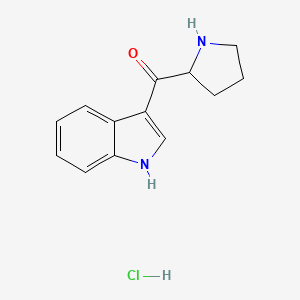
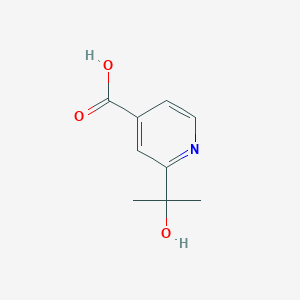
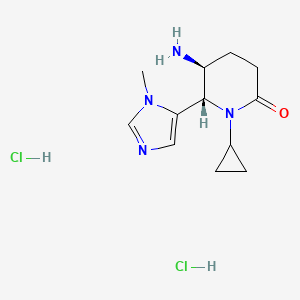
![4,5-dimethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13494188.png)

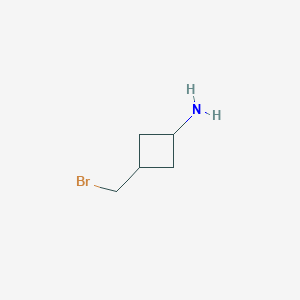
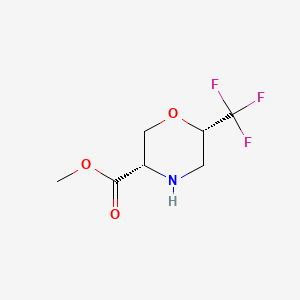
![Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B13494199.png)
